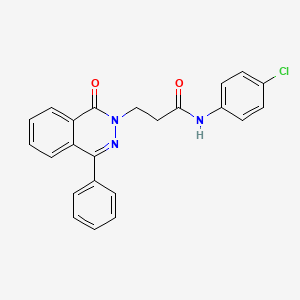![molecular formula C22H15F3N4O2 B11590036 12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B11590036.png)
12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple fused rings and functional groups, which contribute to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through cyclization reactions. This can be achieved using various cyclization agents and conditions, such as palladium-catalyzed cyclization or radical cyclization.
Functional Group Introduction: Subsequent steps involve the introduction of functional groups, such as the trifluoromethyl group and the phenyl group. This can be done through electrophilic aromatic substitution or nucleophilic substitution reactions.
Final Modifications: The final steps include the introduction of the dimethyl groups and the dione functionality. This can be achieved through methylation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Industrial Applications: The compound’s reactivity can be harnessed in various industrial processes, such as catalysis or the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
- 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure. This combination imparts unique reactivity and potential applications that may not be shared by similar compounds. For example, the presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H15F3N4O2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
12,14-dimethyl-17-phenyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione |
InChI |
InChI=1S/C22H15F3N4O2/c1-27-17-15(20(30)28(2)21(27)31)16(12-8-4-3-5-9-12)29-14-11-7-6-10-13(14)26-19(18(17)29)22(23,24)25/h3-11H,1-2H3 |
InChI Key |
QKUATJIBNHLOPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(=NC4=CC=CC=C4N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11589957.png)
![N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11589965.png)

![ethyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11589983.png)
![N-(2,6-dimethylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11589991.png)
![Methyl 6-acetyl-7-(4-tert-butylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11589996.png)
![{(5E)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11590002.png)
![2-ethoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl cyclohexanecarboxylate](/img/structure/B11590013.png)
![8-(furan-2-yl)-N-pentyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11590016.png)
![4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11590024.png)
![methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590029.png)
![(5Z)-5-({3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590042.png)
![(2E)-N-benzyl-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590045.png)
![1-Isobutoxy-8,8-dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11590051.png)
